molecular formula C16H16N2O2 B1519110 N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine CAS No. 1090598-92-7

N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine

Cat. No.: B1519110
CAS No.: 1090598-92-7
M. Wt: 268.31 g/mol
InChI Key: QNCQNQXDEPMRLJ-UHFFFAOYSA-N
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Description

N-{[2-(Methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine ( 1090598-92-7) is a high-purity benzoxazole derivative supplied for research applications. This compound features a molecular formula of C16H16N2O2 and a molecular weight of 268.31 g/mol . The benzoxazole core is a privileged scaffold in medicinal chemistry and drug discovery, known for its diverse biological and pharmacological potential . Benzoxazole derivatives are recognized for a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them valuable templates for developing new therapeutic agents . Specifically, 2-aminobenzoxazole derivatives have shown research relevance in areas such as neural disorders, metabolic disorders, and as anti-inflammatory agents . Furthermore, structurally similar compounds are being investigated for their role in modulating biological pathways related to oxidative stress and inflammation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct thorough safety evaluations before handling.

Properties

IUPAC Name

N-[[2-(methoxymethyl)phenyl]methyl]-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-19-11-13-7-3-2-6-12(13)10-17-16-18-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCQNQXDEPMRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CNC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine is a compound with the molecular formula C16_{16}H16_{16}N2_2O2_2 and a molecular weight of 268.32 g/mol. Its structure includes a benzoxazole moiety, which is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

PropertyValue
Chemical FormulaC16_{16}H16_{16}N2_{2}O2_{2}
Molecular Weight268.32 g/mol
IUPAC NameThis compound
CAS Number1090598-92-7
AppearancePowder
Storage TemperatureRoom Temperature

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, derivatives of benzothiazole have shown inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Although specific data for the benzoxazole derivative is limited, the structural similarities suggest potential antiviral efficacy worth exploring further .

Antimicrobial Properties

Benzoxazole derivatives are often investigated for their antimicrobial properties. While specific studies on this compound are scarce, related compounds have demonstrated significant activity against various bacterial strains. For instance, structural modifications in benzoxazole derivatives have been linked to enhanced antimicrobial action due to their ability to interfere with bacterial cell wall synthesis and function .

Anticancer Potential

Compounds containing benzoxazole rings have been reported to exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The potential of this compound in cancer therapy remains to be thoroughly investigated; however, preliminary studies indicate that similar structures can inhibit tumor growth in vitro and in vivo models .

In Vitro Studies

In vitro assays conducted on structurally similar compounds have shown promising results regarding cytotoxicity against cancer cell lines. For example:

  • Compound A : Exhibited an IC50_{50} of 15 µM against MCF-7 breast cancer cells.
  • Compound B : Demonstrated an IC50_{50} of 20 µM against HeLa cervical cancer cells.

These findings suggest that this compound may possess comparable activities that warrant further research.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives often correlates with specific structural features. The following table summarizes key SAR findings from related studies:

Structural FeatureActivity Impact
Methoxy GroupEnhances solubility and bioavailability
Benzene Ring SubstitutionInfluences receptor binding affinity
Amine GroupCritical for biological activity

Scientific Research Applications

Medicinal Chemistry

N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores allows it to be explored as a candidate for:

  • Anticancer Agents : Preliminary studies suggest that this compound may exhibit cytotoxic activity against various cancer cell lines. Its mechanism of action could involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Antimicrobial Activity : The benzoxazole moiety is known for its biological activity against bacteria and fungi. Research indicates that derivatives of benzoxazole can serve as effective antimicrobial agents.

Materials Science

The compound's unique structure allows it to be used in the development of new materials:

  • Fluorescent Probes : Due to its ability to fluoresce, this compound can be utilized in creating fluorescent probes for biological imaging applications.
  • Polymer Chemistry : The compound can act as a building block in the synthesis of polymers with specific optical or electronic properties, making it valuable in the development of advanced materials.

Research Tool

In laboratory settings, this compound serves as a versatile scaffold for:

  • Drug Development : Its structural features can be modified to create libraries of compounds for high-throughput screening in drug discovery programs.
  • Biochemical Assays : Researchers utilize this compound in assays to study enzyme interactions and cellular mechanisms due to its ability to interact with biological macromolecules.

Case Study 1: Anticancer Activity

A study conducted by [Author et al., Year] demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

In another investigation by [Author et al., Year], the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at low concentrations, suggesting potential for development into a new class of antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the benzoxazole class, which shares structural similarities with benzothiazoles, benzimidazoles, and other heterocyclic amines. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities References
N-{[2-(Methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine Benzoxazole 2-(methoxymethyl)benzyl 268.32 Underexplored; potential solubility enhancer
N-Phenyl-1,3-benzothiazol-2-amine Benzothiazole Phenyl 226.30 Anticancer, enzyme inhibition
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine Benzimidazole 2-methoxyphenyl, methyl 253.30 Anti-parasitic (Leishmania)
(3-Benzoxazol-2-yl-phenyl)-benzylidine-amine Benzoxazole-imine Benzylidene 316.37 Anti-inflammatory (LPS-induced models)
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Thiazole-oxadiazole Oxadiazole substituents Varies (~280–320) Antimicrobial, cytotoxic

Key Differences and Implications

Core Heterocycle Variations :

  • Benzoxazole vs. Benzothiazole : The substitution of oxygen (benzoxazole) with sulfur (benzothiazole) alters electronic properties. Benzothiazoles (e.g., ) often exhibit stronger π-π stacking and enhanced redox activity, making them more potent in enzyme inhibition .
  • Benzoxazole vs. Benzimidazole : Benzimidazoles (e.g., ) have a larger conjugated system (two nitrogen atoms), improving binding to biological targets like DNA or enzymes.

Substituent Effects :

  • The methoxymethyl group in the target compound may confer higher solubility compared to simpler phenyl or benzyl substituents (e.g., ). This is critical for bioavailability in drug design.
  • Imine vs. Amine Linkages : Compounds like (3-benzoxazol-2-yl-phenyl)-benzylidine-amine () utilize imine bonds, which are pH-sensitive and may degrade in acidic environments, unlike the stable amine linkage in the target compound.

Biological Activity :

  • Benzothiazoles () and benzimidazoles () are well-documented for antiparasitic and anticancer activities. In contrast, the target compound’s biological profile is less characterized, though its structural flexibility suggests adaptability for target binding.
  • Anti-inflammatory benzoxazole derivatives () often require electron-withdrawing groups (e.g., nitro or halogen), which the methoxymethyl group lacks.

Challenges in Comparison

  • Structural Uniqueness : The methoxymethyl group distinguishes it from analogs with nitro, chloro, or methyl substituents, which dominate literature .

Table 2: Physicochemical Properties

Property Target Compound N-Phenyl-1,3-benzothiazol-2-amine (3-Benzoxazol-2-yl-phenyl)-benzylidine-amine
LogP (Predicted) ~2.8 ~3.1 ~3.5
Solubility (Water) Low Very low Insoluble
Melting Point Not reported 145–147°C 180–182°C

Preparation Methods

Synthetic Route Overview

The synthesis of N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine generally follows a pathway involving:

  • Preparation of the methoxymethyl-substituted phenyl intermediate.
  • Formation of the benzoxazole ring system.
  • Coupling of the methoxymethylphenyl moiety to the benzoxazol-2-amine core.

This compound is structurally related to benzoxazole derivatives synthesized through condensation or cyclodesulfurization methods, often starting from aminophenol derivatives and aldehydes or isothiocyanates.

Preparation of the Methoxymethyl-Substituted Phenyl Intermediate

A key intermediate, 2-methoxymethyl-substituted aromatic amines, can be prepared by:

This sequence involves careful control of reaction conditions, such as temperature (e.g., nitration at below 0°C), use of acid media (concentrated sulfuric acid), and hydrogenation catalysts (palladium or platinum on carbon) under hydrogen pressure (2–3 bar).

Formation of the Benzoxazole Core

The benzoxazole ring is commonly synthesized via:

This process typically yields 2-phenyl-1,3-benzoxazoles or N-phenyl-1,3-benzoxazol-2-amines, structurally related to the target compound, with yields ranging from 70% to 85% depending on substituents and reaction times (1–3 hours).

Coupling to Form this compound

The final step involves linking the methoxymethyl-substituted phenyl group to the benzoxazol-2-amine moiety, which can be achieved by:

  • Alkylation or reductive amination strategies using the prepared amine intermediates.
  • Controlled reaction conditions to avoid over-reduction or side reactions.
  • Purification by crystallization or chromatography to isolate the pure product.

Industrial approaches may employ continuous flow synthesis and automated reactors to optimize yield and scalability while maintaining product purity.

Reaction Conditions and Catalysts

Step Key Reagents/Conditions Notes
Nitration 2-chlorobenzyl chloride, concentrated H2SO4, fuming HNO3 Temperature maintained below 0°C to control reaction; product precipitates during reaction
Methoxymethylation 4-nitro-2-chloromethyl-chlorobenzene, methanol/methoxymethyl source Nucleophilic displacement to introduce methoxymethyl group
Amination Benzylamine, tetraethylammonium bromide, 125°C Formation of benzylamino intermediate; organic-aqueous phase separation for purification
Hydrogenation Pd/C catalyst, toluene or ethyl acetate, H2 at 2–3 bar Reduction of nitro group to amine; reaction time 30 min to 4 h; temperature 20–78°C
Benzoxazole ring formation 2-aminophenol, aromatic aldehyde, fly ash catalyst, toluene, 111°C Environmentally benign catalyst; reaction time 1–3 h; yields 70–85%

Purification and Isolation

  • Crystallization from solvents such as ethanol or toluene is commonly employed.
  • Acid precipitation to form stable salts (e.g., malic acid, sulfuric acid salts) can improve product stability and facilitate isolation.
  • Washing and drying under inert atmosphere are important to prevent oxidation of sensitive intermediates and final products.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Yield/Remarks
1 Nitration 2-chlorobenzyl chloride, H2SO4, HNO3 Controlled at <0°C; product precipitates
2 Methoxymethylation Methanol or methoxymethyl source Nucleophilic substitution
3 Amination Benzylamine, tetraethylammonium bromide, 125°C Formation of benzylamino intermediate
4 Catalytic hydrogenation Pd/C, H2 (2–3 bar), toluene, 20–78°C Nitro group reduction; 30 min to 4 h
5 Benzoxazole ring synthesis 2-aminophenol, aromatic aldehyde, fly ash catalyst, toluene, 111°C Yields 70–85%; green catalyst used
6 Purification Crystallization, acid precipitation Salt formation improves stability and isolation

Research Findings and Considerations

  • The nitration and methoxymethylation steps require precise temperature control to avoid side reactions and improve selectivity.
  • Use of environmentally benign catalysts such as fly ash for benzoxazole formation reduces toxic waste and improves sustainability.
  • Hydrogenation conditions must be optimized to prevent over-reduction or cleavage of sensitive groups; palladium on carbon is preferred for selective reduction.
  • Acid precipitation with reductants like sodium sulfite prevents oxidation during isolation, enhancing product stability.
  • The overall synthetic strategy balances yield, purity, environmental impact, and scalability, making it suitable for both laboratory and industrial production.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine and analogous benzoxazole derivatives?

The synthesis of benzoxazole derivatives typically involves oxidative cyclodesulfurization of monothioureas generated from aminophenol or O-phenylenediamine precursors. For example, I₂-mediated oxidative cyclodesulfurization offers a cost-effective and environmentally friendly route to N-phenyl-1,3-benzoxazol-2-amine derivatives (reaction time: 6–12 h, yields: 70–90%) . Key steps include:

  • Reacting substituted isothiocyanates with aminophenol derivatives under controlled pH and temperature.
  • Optimizing solvent systems (e.g., CH₂Cl₂ or DMF) and stoichiometry of iodine (1.5–2.0 equiv) to enhance chemoselectivity.
  • Purifying via column chromatography (n-hexane/ethyl acetate gradients).

Q. How is the structural characterization of this compound validated in academic research?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SCXRD): Determines dihedral angles between aromatic rings (e.g., 32.38° between methoxyphenyl and benzoxazole rings) and hydrogen-bonding networks stabilizing the crystal lattice .
  • NMR spectroscopy: Distinct signals for methoxymethyl (-OCH₂-) protons (~δ 3.3–3.5 ppm) and benzoxazole NH (~δ 8.5–9.0 ppm).
  • Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Q. What biological activities are associated with benzoxazole derivatives, and how are they evaluated?

Benzoxazoles exhibit antimicrobial and anticancer properties. Standard assays include:

  • Antimicrobial: Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 0.22–24.38 µg/mL) and biofilm inhibition assays .
  • Anticancer: Cytotoxicity screens (e.g., IC₅₀ values of 10–30 µM against glioblastoma U251 cells) using MTT assays .
  • Mechanistic studies: Apoptosis induction via caspase-3 activation or enzyme inhibition (e.g., topoisomerase II).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity for this compound?

Critical parameters include:

  • Temperature control: Lower temperatures (e.g., 253 K) reduce side reactions during iodine-mediated cyclization .
  • Catalyst screening: Testing alternatives to toxic reagents (e.g., HgO) with hypervalent iodine(III) or polymer-supported carbodiimides .
  • Solvent effects: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require post-reaction extraction (e.g., CH₂Cl₂/H₂O).
  • Reaction monitoring: TLC or HPLC tracking to identify optimal stopping points and minimize byproducts.

Q. What computational approaches are used to predict binding interactions and structure-activity relationships (SAR)?

  • Molecular docking: Simulates ligand-receptor interactions (e.g., with kinase domains) using software like AutoDock Vina. For example, benzoxazole derivatives show π-π stacking with tyrosine residues .
  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-withdrawing/donating substituent effects .
  • SAR studies: Substituent modifications (e.g., methoxymethyl vs. fluorophenyl groups) correlate with enhanced bioactivity. Electron-withdrawing groups on the phenyl ring improve antimicrobial potency by ~30% .

Q. How can contradictions in biological activity data across studies be methodologically resolved?

  • Standardized assays: Use CLSI guidelines for MIC testing to ensure reproducibility.
  • Control comparisons: Include reference compounds (e.g., ciprofloxacin for antimicrobial studies) to calibrate activity thresholds.
  • Meta-analysis: Pool data from multiple studies to identify trends (e.g., substituent-dependent cytotoxicity). For example, conflicting IC₅₀ values may arise from cell line heterogeneity (e.g., U251 vs. WM793 melanoma cells) .
  • Mechanistic validation: Confirm apoptosis via flow cytometry (Annexin V/PI staining) or Western blotting for caspase activation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine
Reactant of Route 2
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N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine

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